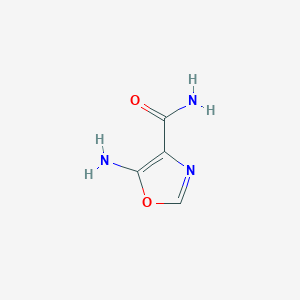

5-Aminooxazole-4-carboxamide

Vue d'ensemble

Description

5-Aminooxazole-4-carboxamide is a significant small-molecule scaffold that has gained increasing attention in the field of chemical biology over the last decade. This compound, with the molecular formula C4H5N3O2 and a molecular weight of 127.1 g/mol, is known for its versatile applications in various scientific domains.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminooxazole-4-carboxamide typically involves the reaction of aminocyanacetamide with carbon disulfide, followed by methylation and reduction steps . The process can be summarized as follows:

Reaction of aminocyanacetamide with carbon disulfide: This step produces a substituted thiazole.

Methylation: The thiazole derivative is methylated to form a methylthio derivative.

Reduction: The methylthio derivative is reduced over Raney nickel to yield this compound.

Industrial Production Methods: The described synthetic route is efficient and suitable for large-scale industrial production, with a high total yield of 79% .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Aminooxazole-4-carboxamide undergoes various chemical reactions, including:

- Oxidation

- Reduction

- Substitution

Common Reagents and Conditions:

- Oxidation : Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

- Reduction : Reducing agents like Raney nickel are employed in the synthesis process .

- Substitution : Various nucleophiles can be used to substitute functional groups on the oxazole ring.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical and biological applications .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Aminooxazole-4-carboxamide is being explored for its potential as a therapeutic agent. Notable applications include:

- Anti-inflammatory Activity : Research indicates that AOC can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. For example, studies have shown that AOC can downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated glial cells, potentially offering a new avenue for anti-inflammatory therapies .

- Oncology : AOC ribonucleoside (AICAr) has been investigated for its ability to induce differentiation in acute myeloid leukemia (AML) cells. In vitro studies demonstrated that AICAr could trigger differentiation in AML blasts resistant to conventional treatments like all-trans retinoic acid (ATRA), highlighting its potential as an adjunct therapy in cancer treatment .

Biochemistry

In biochemistry, this compound plays a role as a metabolic modulator:

- AMPK Activation : AICAr is known to activate AMP-activated protein kinase (AMPK), which is crucial for regulating cellular energy homeostasis. Activation of AMPK by AICAr has been linked to reduced inflammatory responses in various cell types, indicating its potential application in metabolic disorders .

Material Science

The compound's unique structural features allow it to be utilized in synthesizing specialty chemicals and materials with desirable properties. Its ability to form derivatives through various chemical reactions makes it a valuable building block in organic synthesis.

- Study on Inflammatory Response :

-

Differentiation Induction in AML :

- Objective : To assess the differentiation capability of AICAr on AML blasts.

- Methodology : Bone marrow samples from AML patients were cultured with AICAr.

- Results : AICAr successfully induced differentiation in resistant leukemia blasts, indicating a promising role in cancer therapy .

Mécanisme D'action

The mechanism of action of 5-Aminooxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can activate AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . This activation leads to various downstream effects, including increased metabolic activity and potential therapeutic benefits in conditions like diabetes and cardiac ischemic injury .

Comparaison Avec Des Composés Similaires

- 5-Aminoimidazole-4-carboxamide

- 5-Aminooxazole-4-carbonitrile

- 5-Trifluoroacetylaminooxazole

- Oxazolopyrimidinones

Comparison: 5-Aminooxazole-4-carboxamide stands out due to its unique structural features and versatile applications. Compared to 5-Aminoimidazole-4-carboxamide, it has a different mechanism of action and potential therapeutic applications . The presence of the oxazole ring in this compound provides distinct chemical properties and reactivity compared to other similar compounds .

Activité Biologique

5-Aminooxazole-4-carboxamide (5-AOCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-AOCA is characterized by its oxazole ring structure, amino group, and carboxamide functional group. The molecular formula is . The presence of both an amino and a carboxamide group allows for significant interactions with biological targets, which may enhance its solubility and reactivity compared to similar compounds.

Biological Activities

Research indicates that 5-AOCA exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that 5-AOCA can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in cellular models, indicating its potential use in treating inflammatory diseases.

- Antitumor Activity : Preliminary studies suggest that 5-AOCA may possess antitumor properties, particularly in specific cancer cell lines.

The mechanism by which 5-AOCA exerts its biological effects involves several pathways:

- Enzyme Inhibition : The carboxamide group can participate in ionic interactions, while the amino group can form hydrogen bonds with enzymes and receptors, modulating their activity.

- Cellular Interaction : 5-AOCA has been shown to interact with cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.

Data Table: Biological Activities of this compound

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antitumor | Cytotoxic effects on cancer cell lines |

Case Studies

-

Antimicrobial Evaluation :

A study assessed the antimicrobial efficacy of 5-AOCA against various pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent for infectious diseases. -

Anti-inflammatory Study :

In vitro experiments demonstrated that 5-AOCA reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests that the compound could be useful in managing conditions characterized by chronic inflammation. -

Antitumor Research :

A recent investigation into the antitumor properties of 5-AOCA revealed that it induced apoptosis in FGFR1-amplified lung cancer cells. The study reported a dose-dependent decrease in cell viability, supporting further exploration into its use as an anticancer drug.

Synthesis and Derivatives

The synthesis of 5-AOCA can be achieved through various chemical pathways, often involving the reaction of oxazole derivatives with amines and carboxylic acids. Its structural analogs also show promise in enhancing biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Aminoimidazole-4-carboxamide | Involved in metabolic pathways | |

| 2-Aminooxazole-4-carboxamide | Similar oxazole structure | |

| 3-Aminooxazole-4-carboxamide | Variation in amino positioning |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-aminooxazole-4-carboxamide derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted amidines with α-keto acids or esters. For example, microwave-assisted synthesis under solvent-free conditions has been shown to improve reaction efficiency (e.g., 85% yield in 15 minutes) compared to traditional reflux methods . Optimization strategies include adjusting temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst selection (e.g., p-toluenesulfonic acid for regioselectivity). Post-synthesis purification via column chromatography (silica gel, 70–230 mesh) or recrystallization (ethanol/water) is critical for isolating high-purity (>95%) products .

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxamide carbonyl at δ 165–170 ppm) .

- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H] for CHNO: m/z 178.0618) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in CCDC deposition 2062478 for a related oxazole-carboxylate .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme inhibition : Fluorometric assays (e.g., 5-aminoimidazole-4-carboxamide ribotide transformylase inhibition using 10-formyl-THF as a cofactor, monitored at λ = 300 nm) .

- Cytotoxicity : MTT assay (IC determination in cancer cell lines like HepG2 or MCF-7, with positive controls such as methotrexate) .

- Solubility and stability : HPLC-UV (C18 column, acetonitrile/water gradient) to assess compound integrity under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How do polyglutamylation or structural modifications (e.g., fluorophenyl substitution) affect the mechanism of action of this compound analogs?

- Methodological Answer : Polyglutamylation (e.g., addition of γ-linked glutamate residues) enhances binding affinity to folate-dependent enzymes, as shown by competitive inhibition kinetics (K = 3.15 µM vs. 72 µM for non-polyglutamated forms) . Fluorophenyl substitution at the N-position improves metabolic stability by reducing CYP450-mediated oxidation (confirmed via liver microsome assays, t > 60 minutes) . Computational docking (AutoDock Vina) can predict interactions with target enzymes (e.g., dihydrofolate reductase) to guide rational design .

Q. How can contradictory data on enzyme inhibition (e.g., competitive vs. non-competitive) be resolved for this compound derivatives?

- Methodological Answer : Validate assay conditions using:

- Progress curve analysis : Differentiate between tight-binding inhibitors (slow equilibration) and classical competitive inhibitors .

- Isothermal titration calorimetry (ITC) : Directly measure binding stoichiometry and thermodynamics (ΔH, ΔS) .

- Mutagenesis studies : Identify critical residues (e.g., Asp122 in adenosine deaminase) responsible for inhibitor binding via site-directed mutagenesis .

Q. What strategies mitigate off-target effects in metabolic pathway studies involving this compound riboside (AICAR)?

- Methodological Answer :

- Isotopic labeling : Use C-AICAR to track incorporation into purine biosynthesis intermediates via LC-MS/MS .

- Knockout cell lines : AMPKα1/α2-deficient cells to isolate AMPK-independent effects .

- Dose-response profiling : Identify thresholds for off-target activation (e.g., EC > 500 µM for adenosine receptor agonism) .

Q. Data Analysis and Interpretation

Q. How should researchers interpret conflicting crystallographic and spectroscopic data for carboxamide derivatives?

- Methodological Answer : Cross-validate using:

- Dynamic NMR : Detect rotameric equilibria in solution (e.g., coalescence temperature studies for restricted rotation about the carboxamide bond) .

- DFT calculations : Compare experimental and computed C chemical shifts (B3LYP/6-31G* level) to identify dominant conformers .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Apply Akaike information criterion (AIC) to compare models (e.g., Hill equation vs. log-logistic). For heterogeneous data, bootstrap resampling (n = 1000 replicates) improves confidence intervals .

Propriétés

IUPAC Name |

5-amino-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-4(6)9-1-7-2/h1H,6H2,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPOLIPFJALTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660007 | |

| Record name | 5-Amino-1,3-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30380-27-9 | |

| Record name | 5-Amino-1,3-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.